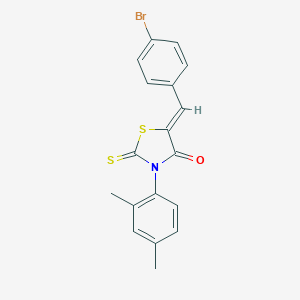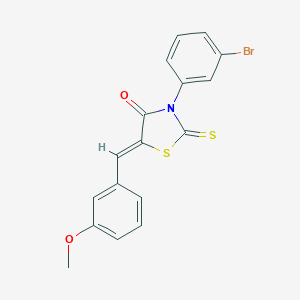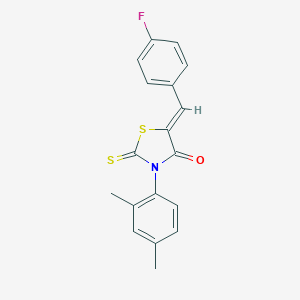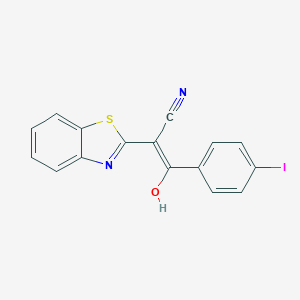![molecular formula C25H22N2O3 B382334 2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325851-04-5](/img/structure/B382334.png)
2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" represents a sophisticated molecule with a unique chemical structure. This compound, containing both quinoline and isoquinoline moieties, has gained attention in the scientific community for its potential applications in various fields, including chemistry, biology, medicine, and industry. Understanding its properties, synthesis, and reactions is crucial for harnessing its potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dihydroquinoline with a benzo[de]isoquinoline derivative under acidic conditions. This is followed by an alkylation step using a suitable alkylating agent, such as 1-chloro-4-oxobutane, in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction, often catalyzed by a Lewis acid such as aluminum chloride, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically follows a similar synthetic route but on a larger scale. The reactions are optimized for higher yields and purity through precise control of reaction conditions, such as temperature, pressure, and reaction time. Continuous flow chemistry and automated reaction systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
"2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" undergoes a variety of chemical reactions. Common reactions include oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : It can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions to introduce functional groups or modify existing ones.
Reduction: : Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups without affecting the core structure.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can lead to fully hydrogenated products.
科学研究应用
The compound "2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" finds applications across several scientific domains:
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules, especially in medicinal chemistry.
Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its potential use as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: : Employed in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The compound exerts its effects through various mechanisms depending on the context of its application. In a biological setting, it may interact with enzymes or receptors, altering their activity. For instance, the quinoline and isoquinoline moieties can bind to specific proteins, inhibiting their function or modulating signaling pathways. This can result in therapeutic effects, such as the inhibition of cancer cell proliferation or the suppression of microbial growth.
相似化合物的比较
Several compounds share structural similarities with "2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione", but each has its unique characteristics:
2-(4-(2H-chromen-2-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: : Shares the isoquinoline backbone but incorporates a chromene moiety, leading to different reactivity and applications.
2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-pyrrolo[2,3-b]quinolin-1,3(2H)-dione: : Contains a pyrroloquinoline structure, providing distinct biological activities.
2-(4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)-1H-phenanthro[9,10-c]isoquinoline-1,3(2H)-dione:
The uniqueness of "this compound" lies in its specific combination of functional groups and rings, which confer particular properties and reactivities not found in the similar compounds listed above.
属性
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-22(26-15-5-10-17-7-1-2-13-21(17)26)14-6-16-27-24(29)19-11-3-8-18-9-4-12-20(23(18)19)25(27)30/h1-4,7-9,11-13H,5-6,10,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTLWJNVCOTEKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Diethyl 3-methyl-5-{[3-(1-piperidinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B382252.png)
![2-methyl-N-[2,2,2-trichloro-1-(1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B382253.png)
![2-[2-(4-Adamantan-1-yl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B382254.png)
![2-methyl-3H-indol-3-one [1,1'-biphenyl]-4-ylhydrazone](/img/structure/B382257.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B382260.png)
![2-chloro-N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B382262.png)
![N-[1,1'-biphenyl]-4-yl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B382263.png)


![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B382268.png)
![{3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B382270.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile](/img/structure/B382272.png)

